molecular formula C5H4NaO5S B152881 Sodium 5-formylfuran-2-sulfonate CAS No. 31795-44-5

Sodium 5-formylfuran-2-sulfonate

Cat. No.: B152881
CAS No.: 31795-44-5
M. Wt: 199.14 g/mol
InChI Key: NVEHHZVMTJYIQT-UHFFFAOYSA-N
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Description

Sodium 5-formylfuran-2-sulfonate: is a chemical compound with the molecular formula C5H3NaO5S and a molecular weight of 198.13 g/mol . It is a sodium salt derivative of 5-formylfuran-2-sulfonic acid and is known for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 5-formylfuran-2-sulfonate can be synthesized through a reaction involving the sulfonation of furfural. The process typically involves the use of sulfuric acid and sodium hydroxide under controlled conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound often involves a one-pot synthesis method. This method is efficient and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-formylfuran-2-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

Chemistry: In chemistry, sodium 5-formylfuran-2-sulfonate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions .

Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and metabolic pathways. It acts as a substrate or inhibitor in enzymatic reactions .

Medicine: It is investigated for its role in modulating biological pathways and its potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of sodium 5-formylfuran-2-sulfonate involves its interaction with specific molecular targets. It can act as an electrophile or nucleophile, depending on the reaction conditions. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby altering their structure and function .

Comparison with Similar Compounds

  • Sodium 5-formylthiophene-2-sulfonate
  • Sodium 5-formylbenzene-2-sulfonate
  • Sodium 5-formylpyridine-2-sulfonate

Uniqueness: Sodium 5-formylfuran-2-sulfonate is unique due to its furan ring structure, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity under various conditions .

Properties

CAS No.

31795-44-5

Molecular Formula

C5H4NaO5S

Molecular Weight

199.14 g/mol

IUPAC Name

sodium;5-formylfuran-2-sulfonate

InChI

InChI=1S/C5H4O5S.Na/c6-3-4-1-2-5(10-4)11(7,8)9;/h1-3H,(H,7,8,9);

InChI Key

NVEHHZVMTJYIQT-UHFFFAOYSA-N

Isomeric SMILES

C1=C(OC(=C1)S(=O)(=O)[O-])C=O.[Na+]

SMILES

C1=C(OC(=C1)S(=O)(=O)[O-])C=O.[Na+]

Canonical SMILES

C1=C(OC(=C1)S(=O)(=O)O)C=O.[Na]

31795-44-5

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 5-formylfuran-2-sulfonate
Reactant of Route 2
Sodium 5-formylfuran-2-sulfonate
Reactant of Route 3
Sodium 5-formylfuran-2-sulfonate
Reactant of Route 4
Sodium 5-formylfuran-2-sulfonate
Reactant of Route 5
Reactant of Route 5
Sodium 5-formylfuran-2-sulfonate
Reactant of Route 6
Sodium 5-formylfuran-2-sulfonate

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